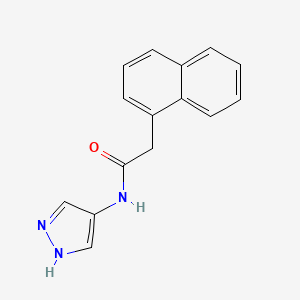
2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide, also known as Nap-Pyrazole, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide varies depending on its application. In cancer research, this compound inhibits the activity of MDM2 by binding to its p53-binding pocket, which prevents the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which induces apoptosis in cancer cells. In neuroscience, this compound acts as a positive allosteric modulator of the GABA-A receptor, enhancing its activity and leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its application. In cancer research, this compound induces apoptosis in cancer cells by activating the p53 pathway. In neuroscience, this compound enhances the activity of the GABA-A receptor, leading to anxiolytic and sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide has several advantages for lab experiments, including its ease of synthesis, high purity, and specificity for its target proteins. However, it also has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and activity.
Zukünftige Richtungen
There are several future directions for the research on 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide. In cancer research, further studies are needed to investigate its efficacy in combination with other chemotherapeutic agents and its potential for the treatment of other types of cancer. In neuroscience, more research is needed to explore its potential for the treatment of anxiety disorders and other neurological conditions. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its solubility in aqueous solutions.
Synthesemethoden
The synthesis of 2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide can be achieved through a simple one-pot reaction between 2-naphthylamine and pyrazole-4-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The product can be purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the activity of a protein called MDM2, which plays a crucial role in the regulation of the tumor suppressor protein p53. Inhibition of MDM2 by this compound leads to the activation of p53 and subsequent induction of apoptosis in cancer cells.
In neuroscience, this compound has been shown to modulate the activity of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain. This compound acts as a positive allosteric modulator of the receptor, enhancing its activity and leading to anxiolytic and sedative effects.
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-N-(1H-pyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15(18-13-9-16-17-10-13)8-12-6-3-5-11-4-1-2-7-14(11)12/h1-7,9-10H,8H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGJYTWIASHLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine](/img/structure/B7542020.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7542024.png)
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)





![4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7542065.png)




